molecular formula C11H17NO3S B8320893 4-Dimethylaminophenethyl mesylate

4-Dimethylaminophenethyl mesylate

Cat. No.: B8320893
M. Wt: 243.32 g/mol
InChI Key: FPTOYKZQLHMRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylaminophenethyl mesylate is an organic mesylate salt characterized by the presence of a dimethylaminophenethyl group linked to a methanesulfonate (mesylate) anion. Mesylate salts are widely used in pharmaceuticals due to their enhanced solubility and stability compared to free bases or other counterion forms . Mesylate salts typically exhibit high aqueous solubility, facilitating bioavailability in drug formulations . For example, hydrophilic mesylate salts like p-DMMA mesylate demonstrate 4× higher bioavailability than their lipophilic free bases . The mesylate anion’s resonance-stabilized structure (Figure 40 in ) enhances its stability and reactivity as a leaving group, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]ethyl methanesulfonate

InChI

InChI=1S/C11H17NO3S/c1-12(2)11-6-4-10(5-7-11)8-9-15-16(3,13)14/h4-7H,8-9H2,1-3H3

InChI Key

FPTOYKZQLHMRBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Solubility and Pharmacokinetics

Compound Aqueous Solubility Bioavailability Key Application
4-Dimethylaminophenethyl mesylate* High (inferred) Moderate (inferred) Under investigation
Camostat mesylate High Low (food-dependent) Antiviral therapy
Dabrafenib mesylate High High Melanoma treatment
p-DMMA mesylate Very high 4× vs. free base Preclinical studies

*Inferred from structural analogs.

Metabolic Stability and Toxicity

  • Camostat mesylate is rapidly metabolized to GBPA, reducing its enzymatic inhibition efficacy .
  • Ionic liquid mesylates (e.g., [DBUH][OMs]) exhibit moderate toxicity (EC₅₀: 5–15 mM) in lipid membrane models, suggesting manageable safety profiles in non-surfactant applications .
  • Nafamostat mesylate requires careful dosing to avoid bleeding risks during CKRT, emphasizing the need for personalized regimens .

Analytical Challenges

Mesylate esters and salts pose analytical challenges due to their physicochemical properties:

  • Gas chromatography-mass spectrometry (GC-MS) is effective for volatile mesylate esters (e.g., methyl methanesulfonate) .
  • HPLC struggles with mesylates lacking chromophores, necessitating derivatization or alternative detection methods .

Table 2: Analytical Methods for Mesylate Compounds

Compound Preferred Method Key Challenge
This compound* LC-MS (inferred) Lack of UV absorbance
Camostat mesylate LC-MS/MS Rapid metabolism
Garenoxacin mesylate Validated LC technique Plasma matrix interference

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